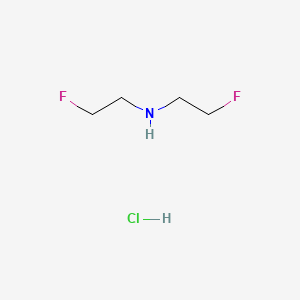

Bis(2-fluoroethyl)amine hydrochloride

Übersicht

Beschreibung

Bis(2-fluoroethyl)amine hydrochloride: is a chemical compound with the molecular formula C4H10ClF2N. It is a derivative of ethylamine where two hydrogen atoms are replaced by fluoroethyl groups. This compound is typically used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl)amine hydrochloride can be achieved through the reaction of diethanolamine with thionyl chloride, followed by the introduction of fluoroethyl groups. The reaction typically involves:

- The mixture is heated to reflux and stirred vigorously for several hours.

- The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Diethanolamine: is dissolved in an anhydrous solvent such as chloroform.

Thionyl chloride: is added dropwise to the solution at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Continuous addition: of thionyl chloride to a large reactor containing diethanolamine.

Controlled temperature: and pressure conditions to ensure complete reaction.

Purification: of the product through distillation and crystallization techniques to achieve high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atoms on the ethyl groups participate in nucleophilic substitution reactions, particularly under basic conditions.

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| Phosgene (COCl₂) in dioxane, 60°C | 1,3-Bis(2-fluoroethyl)urea (BFU) | 65% | |

| Sodium nitrite (NaNO₂), HCl | 1,3-Bis(2-fluoroethyl)nitrosourea | 84%* |

Mechanistic Insight :

-

Phosgene reacts with the amine group to form a urea derivative via intermediate isocyanate formation .

-

Nitrosation with NaNO₂ under acidic conditions yields nitrosoureas, a class of antineoplastic agents .

Condensation Reactions

The compound acts as a precursor in condensation reactions to form heterocycles or polymeric structures.

Example :

-

Reaction with triethylamine and alkylation reagents (e.g., benzyl halides) produces N-bis(2-fluoroethyl)benzylamines , used in nitrogen mustard synthesis .

Key Conditions :

-

Solvent: Dichloroethane or dioxane.

-

Temperature: 50–60°C.

-

Base: Triethylamine (to deprotonate the hydrochloride salt) .

Salt Metathesis and Alkylation

Deprotonation of the hydrochloride salt enables alkylation at the amine center.

| Reagent | Product | Application |

|---|---|---|

| KF in protic solvents | N-(p-Toluenesulphonyl)morpholine | Fluorinated intermediates |

| Alkyl halides (R-X) | N-Alkylated derivatives | Drug precursor synthesis |

Note : Potassium fluoride promotes halogen exchange, converting sulfonate esters to fluorinated analogs .

Acid-Base Reactions and Rearrangements

The protonated amine can undergo deprotonation, leading to rearrangements or instability.

Observed Rearrangement :

-

Free amine (released via base treatment) may rearrange to N-(2-hydroxyethyl)benzamide under ambient conditions, driven by thermodynamic stability .

Mitigation Strategy :

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Bis(2-fluoroethyl)amine hydrochloride is primarily used as a building block in the synthesis of various chemical entities. Notable derivatives include:

- 2-Fluoroethylisocyanate : Utilized in the preparation of isocyanate derivatives for polymer chemistry.

- 1,3-Bis(2-fluoroethyl)urea (BFU) : This compound has been studied for its potential antitumor activity, highlighting its relevance in cancer research .

- N-2-fluoroethylmaleimide : A reactive compound used in bioconjugation studies, particularly for targeting specific biomolecules .

Pharmaceutical Applications

- Antineoplastic Agents : The compound has been investigated for its potential as an antineoplastic agent. Research has shown that derivatives of bis(2-fluoroethyl)amine can exhibit cytotoxic effects against various cancer cell lines. For example, studies have detailed the synthesis and evaluation of N-bis(2-fluoroethyl)-3,4-methylenedioxybenzamide as a promising candidate for cancer treatment .

- Radiopharmaceuticals : this compound has also been explored for use in radiolabeling techniques, particularly in the synthesis of fluorinated compounds for positron emission tomography (PET) imaging. The incorporation of fluorine enhances the metabolic stability and imaging properties of these compounds .

Material Science Applications

The unique properties of this compound make it suitable for developing new materials:

- Fluorinated Polymers : Its derivatives are utilized in synthesizing fluorinated polymers that exhibit enhanced thermal and chemical stability, making them suitable for high-performance applications .

- Catalysts : Research indicates that bis(2-fluoroethyl)amine can serve as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency and selectivity in organic transformations .

Case Study 1: Antitumor Activity

A study conducted by researchers at the Canadian Journal of Chemistry explored the synthesis of N-bis(2-fluoroethyl)-3,4-methylenedioxybenzamide. The compound demonstrated significant cytotoxicity against various human cancer cell lines, suggesting its potential use as an antitumor agent. The study highlighted the importance of structural modifications to enhance biological activity .

Case Study 2: Radiolabeling Techniques

In another study published in Bioconjugate Chemistry, bis(2-fluoroethyl)amine was used to develop a novel thiol site-specific prosthetic group for conjugation with biomolecules. This application showcased the compound's versatility in creating targeted radiopharmaceuticals for imaging and therapeutic purposes .

Wirkmechanismus

The mechanism of action of bis(2-fluoroethyl)amine hydrochloride involves its interaction with various molecular targets. The fluoroethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also interfere with DNA synthesis and repair mechanisms, making it useful in cancer research.

Vergleich Mit ähnlichen Verbindungen

Bis(2-chloroethyl)amine hydrochloride: Similar structure but with chloroethyl groups instead of fluoroethyl groups.

Bis(2-bromoethyl)amine hydrochloride: Contains bromoethyl groups.

Bis(2-iodoethyl)amine hydrochloride: Contains iodoethyl groups.

Uniqueness: Bis(2-fluoroethyl)amine hydrochloride is unique due to the presence of fluoroethyl groups, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms enhance the compound’s ability to form strong covalent bonds with biological targets, making it particularly useful in medicinal chemistry.

Biologische Aktivität

Bis(2-fluoroethyl)amine hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The incorporation of fluorine into organic molecules can significantly alter their pharmacological properties, making them valuable in therapeutic contexts. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is characterized by the presence of two fluorinated ethyl groups attached to a nitrogen atom. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, which can influence its biological interactions. The high bond dissociation energy (BDE) of C–F bonds typically leads to reduced metabolic clearance and the prevention of reactive metabolite formation, although it may also result in toxicity through the release of fluoride ions or reactive metabolites under certain conditions .

The biological activity of this compound is primarily attributed to its ability to alkylate biological targets. The compound can interact with nucleophilic sites on proteins, leading to modifications that may affect protein function. For instance, compounds with fluorine positioned near nucleophilic sites such as cysteine residues can exhibit enhanced reactivity, potentially leading to toxic effects .

Table 1: Biological Targets and Effects

| Biological Target | Mechanism of Action | Observed Effects |

|---|---|---|

| Cysteine Residues | Alkylation | Potential toxicity |

| Histone Deacetylases (HDACs) | Inhibition | Altered gene expression |

| Beta-glucuronidase | Substrate for PET tracers | Imaging applications |

Toxicity and Safety Concerns

The toxicity associated with this compound arises from its potential to release toxic metabolites such as fluoroacetate during metabolic processes. Fluoroacetate is known to inhibit aconitase, a key enzyme in the tricarboxylic acid cycle, leading to severe metabolic disturbances . Additionally, prolonged exposure to compounds containing fluorinated moieties has been linked to adverse effects such as skeletal fluorosis due to fluoride accumulation in bones .

Case Studies and Research Findings

Recent studies have investigated the use of this compound and related compounds in various therapeutic contexts:

- Histone Deacetylase Inhibition : Fluorinated derivatives have shown increased potency against human HDACs compared to their non-fluorinated counterparts. For example, a trifluoromethyl-substituted compound exhibited an IC50 value of 0.88 μM against HDACs, indicating a promising avenue for cancer therapy through epigenetic modulation .

- PET Imaging Applications : Bis(2-fluoroethyl)amine derivatives are being explored as substrates for positron emission tomography (PET) tracers. These compounds allow for real-time imaging of biological processes, enhancing our understanding of disease mechanisms and treatment responses .

- Anticancer Prodrugs : Research has shown that prodrugs incorporating bis(2-fluoroethyl)amine can enhance therapeutic indices by minimizing cytotoxic side effects while maintaining efficacy against cancer cells .

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-fluoroethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHSRZOJCYPATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)NCCF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-75-0 | |

| Record name | bis(2-fluoroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.